

In-depth Technical Guide: The Crystal Structure of Azaindole Derivatives

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Compound of Interest

Compound Name: 5-Bromo-3-iodo-4-azaindole

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A comprehensive analysis of the crystallographic features, experimental protocols, and structural relationships of halogenated azaindoles, with a focus on providing a framework for understanding the crystal structure of **5-Bromo-3-iodo-4-azaindole**.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, the specific crystal structure of **5-Bromo-3-iodo-4-azaindole** is not publicly available in crystallographic databases. This guide provides a detailed framework using the publicly available crystal structure of a closely related isomer, 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindole), to illustrate the expected data, experimental protocols, and structural analysis. This information serves as a template for what a comprehensive guide on the target compound would entail.

Introduction to Azaindoles in Drug Discovery

Azaindoles, also known as pyrrolopyridines, are heterocyclic aromatic compounds that are isosteres of indole. They are considered "privileged structures" in medicinal chemistry due to their ability to mimic the purine core of nucleobases and the indole structure of tryptophan, allowing them to interact with a wide range of biological targets.[1] The nitrogen atom in the pyridine ring can form crucial hydrogen bonds with biological macromolecules, and its position significantly influences the molecule's electronic properties and binding affinity. Halogenated azaindoles, in particular, are key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors.[1] The precise understanding of their three-dimensional structure through X-ray crystallography is paramount for structure-based drug design.



Physicochemical Properties

While the full crystal structure of **5-Bromo-3-iodo-4-azaindole** is not available, some of its basic physicochemical properties can be found from chemical suppliers. For the related compound, **5-Bromo-3-iodo-7-azaindole**, the melting point is reported to be between 234-239 °C.

Property	5-Bromo-3-iodo-4- azaindole (Predicted/Supplier Data)	5-Bromo-3-iodo-7- azaindole (Experimental Data)	5-Bromo-7- azaindole (Experimental Data)
Molecular Formula	C7H4BrIN2	C7H4BrIN2	C7H5BrN2
Molecular Weight	322.93 g/mol	322.93 g/mol [2]	197.03 g/mol [3]
Appearance	Solid/Powder	Powder	Solid[3]
Melting Point	Not available	234-239 °C	176-180 °C[3]

Crystallographic Analysis of 5-Bromo-7-azaindole

The following crystallographic data is for 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindole), which serves as a proxy for the type of information required for a complete analysis of the target compound. The data is sourced from a study by Štarha and Trávníček.[4][5]



Parameter	Value	
Empirical Formula	C7H5BrN2	
Formula Weight	197.04	
Temperature	100 K	
Wavelength	0.71073 Å (Mo Kα)	
Crystal System	Monoclinic	
Space Group	P21/c	
Unit cell dimensions	a = 8.9082 (4) Åb = 13.3632 (6) Åc = 5.8330 (3) Å	
$\alpha = 90^{\circ}\beta = 103.403 (5)^{\circ}\gamma = 90^{\circ}$		
Volume	675.47 (6) Å ³	
Z	4	
Density (calculated)	1.938 Mg/m³	
Absorption coefficient	6.00 mm ⁻¹	
F(000)	384	
Crystal size	0.24 x 0.24 x 0.12 mm	
Theta range for data collection	3.8 to 25.0°	
Reflections collected	3977	
Independent reflections	1185 [R(int) = 0.022]	
Completeness to theta = 25.00°	99.7 %	
Refinement method	Full-matrix least-squares on F ²	
Data / restraints / parameters	1185 / 0 / 91	
Goodness-of-fit on F ²	1.13	
Final R indices [I>2sigma(I)]	R1 = 0.035, wR2 = 0.092	
R indices (all data)	R1 = 0.040, wR2 = 0.095	



Largest diff. peak and hole

1.69 and -0.33 e.Å-3

Data obtained from Acta Crystallographica Section E: Crystallographic Communications.[4][5]

In the crystal structure of 5-Bromo-7-azaindole, the fused pyridine and pyrrole rings form an essentially planar azaindole skeleton. The molecules form inversion dimers through pairs of N—H···N hydrogen bonds.[4][5] This dimeric structure is a common feature in azaindole crystallography and would be a key point of analysis for **5-Bromo-3-iodo-4-azaindole**. The planarity of the ring system and the nature of the intermolecular interactions, such as hydrogen bonding and potential halogen bonding (due to the presence of bromine and iodine), would be critical to understanding its solid-state behavior and its interactions with biological targets.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and crystallization of halogenated azaindoles, based on literature procedures.[1]

A common synthetic route to produce 5-bromo-3-iodo-azaindoles involves a multi-step process starting from a substituted pyridine.



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Caption: Generalized synthetic workflow for 5-Bromo-3-iodo-azaindole.

Detailed Protocol for Iodination of a Brominated Precursor:[1]

- Precursor Preparation: Start with 5-bromo-1H-pyrrolo[2,3-c]pyridine (5-bromo-4-azaindole).
- Reaction Setup: Dissolve the precursor in a suitable solvent such as N,N-dimethylformamide (DMF).
- Reagent Addition: Add a base, such as potassium hydroxide (KOH), to the solution.
 Subsequently, add molecular iodine (I₂) portion-wise at room temperature.



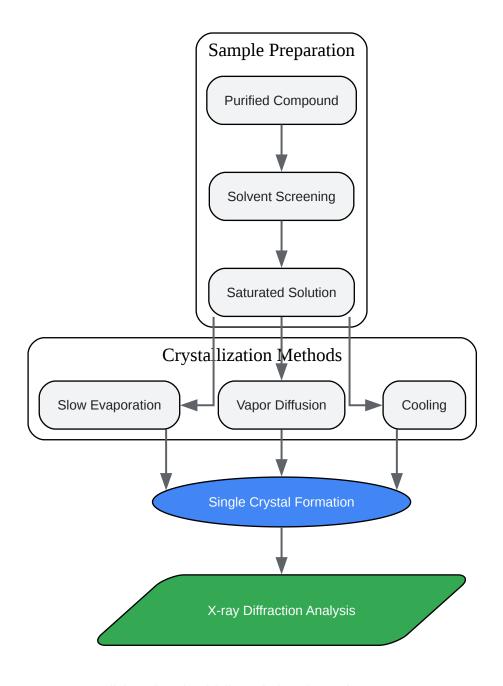




- Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup: Once the reaction is complete, quench the reaction with a solution of sodium thiosulfate to remove excess iodine.
- Extraction: Extract the product into an organic solvent like ethyl acetate.
- Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

Growing single crystals suitable for X-ray diffraction is a critical step.





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Caption: General workflow for single crystal growth and analysis.

Protocol for Slow Evaporation:

• Solvent Selection: Dissolve the purified **5-Bromo-3-iodo-4-azaindole** in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with hexane) in a clean vial.

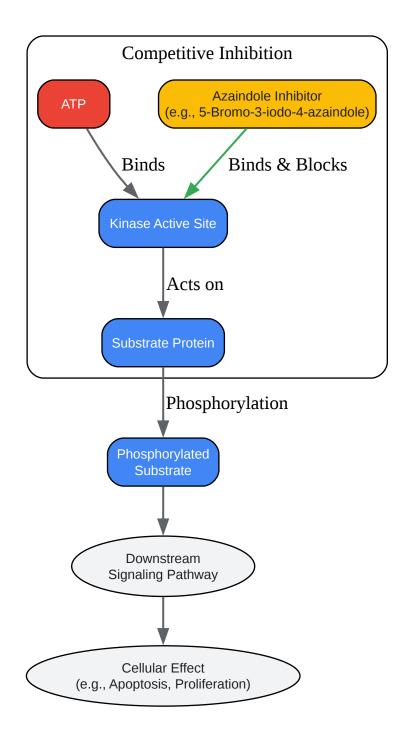


- Evaporation: Cover the vial with a cap that has small perforations to allow for slow evaporation of the solvent over several days to weeks at room temperature.
- Crystal Harvesting: Once crystals of sufficient size and quality have formed, carefully remove them from the mother liquor using a spatula or pipette.

Signaling Pathways and Biological Relevance

Azaindole scaffolds are prevalent in kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.





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Caption: Mechanism of kinase inhibition by azaindole derivatives.

The azaindole core acts as a scaffold that can form hydrogen bonds with the hinge region of the kinase active site, mimicking the binding of adenine from ATP. The substituents at the 3, 4, and 5-positions, such as the bromo and iodo groups, can be tailored to occupy specific hydrophobic pockets within the active site, thereby enhancing potency and selectivity. The



crystal structure of **5-Bromo-3-iodo-4-azaindole** would be invaluable for understanding these interactions at an atomic level and for guiding the design of more effective kinase inhibitors.

Conclusion

While the definitive crystal structure of **5-Bromo-3-iodo-4-azaindole** remains to be publicly reported, this guide provides a comprehensive framework for what its analysis would entail. By examining the available data for the closely related 5-Bromo-7-azaindole, we can anticipate the key structural features, such as molecular planarity and hydrogen-bonded dimer formation. The detailed experimental protocols for synthesis and crystallization, along with the visualization of its potential role in kinase inhibition, underscore the importance of structural biology in modern drug discovery. The future determination and publication of the **5-Bromo-3-iodo-4-azaindole** crystal structure will be a valuable addition to the field, enabling more precise structure-activity relationship studies and the rational design of novel therapeutics.

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